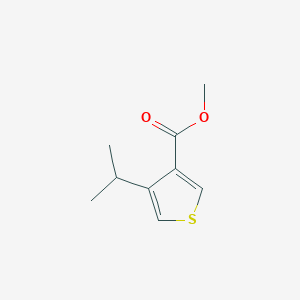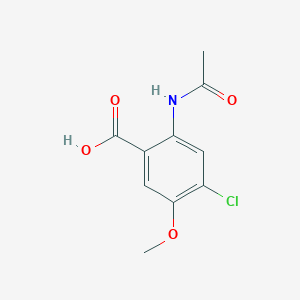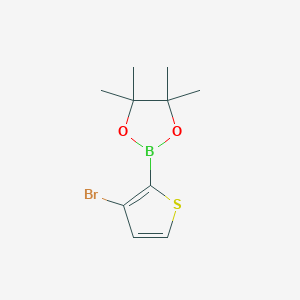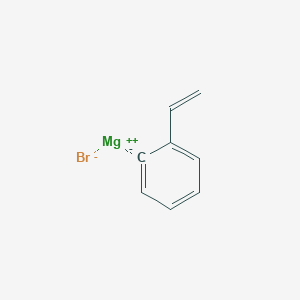
Methyl 4-(propan-2-yl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(propan-2-yl)thiophene-3-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group and a propan-2-yl substituent on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(propan-2-yl)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(propan-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new substituents on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(propan-2-yl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of methyl 4-(propan-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, thiophene derivatives have been shown to inhibit kinases, modulate estrogen receptors, and exhibit antioxidant activity .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-aminothiophene-2-carboxylate
- Methyl 2-aminothiophene-3-carboxylate
- Methyl 4-methylthiophene-2-carboxylate
Comparison: Methyl 4-(propan-2-yl)thiophene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1601694-23-8 |
|---|---|
Molekularformel |
C9H12O2S |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
methyl 4-propan-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H12O2S/c1-6(2)7-4-12-5-8(7)9(10)11-3/h4-6H,1-3H3 |
InChI-Schlüssel |
HELVMKYGOJKQJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CSC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13453115.png)




dimethylsilane](/img/structure/B13453156.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)

![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)

![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
